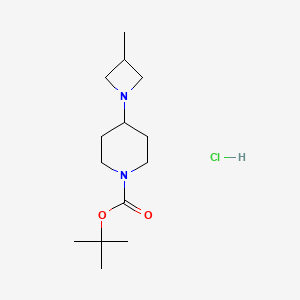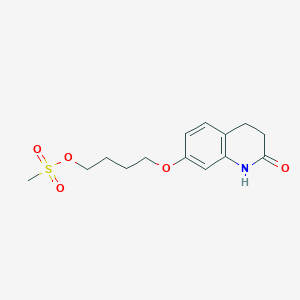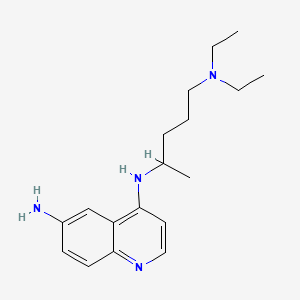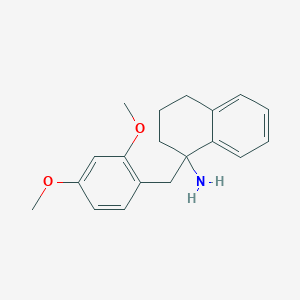![molecular formula C18H11NO3 B11835105 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 62353-82-6](/img/structure/B11835105.png)
3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phényl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione est un composé hétérocyclique appartenant à la famille des oxazines. Ce composé se caractérise par sa structure unique, qui comprend un noyau naphtalène fusionné à un noyau oxazine et un groupe phényle. La présence de ces noyaux confère une stabilité chimique et une réactivité significatives, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 3-Phényl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione implique généralement une réaction multicomposants. Une méthode courante implique la condensation de l'α- ou β-naphtol, de l'aniline et du formaldéhyde en présence d'un catalyseur. Par exemple, le dihydrogénophosphate de potassium peut être utilisé comme catalyseur efficace pour cette réaction . La réaction est généralement réalisée à température ambiante, ce qui en fait un processus respectueux de l'environnement et rentable.
Méthodes de production industrielle
En milieu industriel, la synthèse de ce composé peut être mise à l'échelle en utilisant des réactions multicomposants similaires. L'utilisation de solutions aqueuses hydrotropes, telles que le p-toluènesulfonate de sodium (NaPTS) à 30%, a été rapportée pour améliorer le rendement et la pureté du produit . Cette méthode est non seulement efficace, mais elle est également en accord avec les principes de la chimie verte, réduisant l'impact environnemental du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Phényl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent le convertir en dérivés hydroxy.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les chlorures de sulfonyle sont utilisés dans diverses conditions pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés quinoniques, les dérivés hydroxy et divers composés oxaziniques substitués. Ces produits ont des applications diverses dans les domaines pharmaceutique, agrochimique et de la science des matériaux.
Applications De Recherche Scientifique
Le 3-Phényl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme catalyseur dans diverses réactions organiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et de polymères en raison de sa stabilité et de sa réactivité.
Mécanisme d'action
Le mécanisme d'action du 3-Phényl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un inhibiteur enzymatique, bloquant l'activité d'enzymes spécifiques impliquées dans les processus pathologiques. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et modifiant les fonctions cellulaires .
Mécanisme D'action
The mechanism of action of 3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,3-Dihydro-2-phényl-1H-naphtho[1,2-e][1,3]oxazine
- 3,4-Dihydro-3-phényl-2H-naphtho[2,1-e][1,3]oxazine
- 3-Phényl-3H-naphtho[1,2-e][1,2,3]oxadiazine
Unicité
Le 3-Phényl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione se distingue par ses caractéristiques structurales uniques, qui confèrent une stabilité et une réactivité accrues. Sa capacité à subir une large gamme de réactions chimiques et ses diverses applications dans divers domaines en font un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Numéro CAS |
62353-82-6 |
|---|---|
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
3-phenylbenzo[h][1,3]benzoxazine-2,4-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-15-11-10-12-6-4-5-9-14(12)16(15)22-18(21)19(17)13-7-2-1-3-8-13/h1-11H |
Clé InChI |
IMPWDGZTJKLKFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4C=C3)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)

![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)


![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)



![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)




